molecular formula C15H19NO5 B2743958 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid CAS No. 842955-83-3

4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid

Cat. No. B2743958
M. Wt: 293.319
InChI Key: RVYJSJDCZIDPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-acetic acid” is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 . It is used for proteomics research .


Molecular Structure Analysis

The SMILES string for this compound is COC1=C(C=C2CN(CCC2=C1)CC(=O)O)OC . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 416.2±45.0 °C, and its predicted density is 1.210±0.06 g/cm3 . The predicted pKa is 2.34±0.10 .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives have been extensively studied for their diverse pharmacological properties. These compounds, characterized by a benzene ring fused to a pyridine ring, exhibit a broad spectrum of biological activities. Research indicates that isoquinoline derivatives possess anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This wide range of activities makes isoquinoline derivatives, including compounds structurally related to 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid, crucial for the development of novel pharmacotherapeutics (Danao et al., 2021).

Antioxidant Properties and Applications

The antioxidant properties of phenolic compounds, such as Chlorogenic Acid (CGA), have garnered attention due to their significant therapeutic roles. CGA, a biologically active dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities. These properties suggest that compounds with similar structures or functional groups, including isoquinoline derivatives, could also have potential as natural antioxidants or therapeutic agents in treating various disorders (Naveed et al., 2018).

Environmental and Analytical Applications

Research on the sorption of herbicides to soil and organic matter, including studies on phenoxy herbicides like 2,4-D, highlights the environmental relevance of analyzing and understanding the behavior of chemical compounds in natural settings. This knowledge is crucial for developing strategies to mitigate environmental contamination and for the creation of more environmentally friendly chemical compounds (Werner et al., 2012).

Safety And Hazards

This compound is classified as an irritant, with hazard codes Xi and Xn . The risk statement is 22, indicating that it may be harmful if swallowed .

properties

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-12-7-10-5-6-16(14(17)3-4-15(18)19)9-11(10)8-13(12)21-2/h7-8H,3-6,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYJSJDCZIDPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid

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